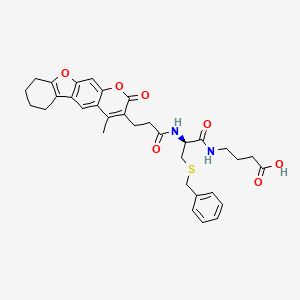

C33H36N2O7S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C33H36N2O7S |

|---|---|

Molecular Weight |

604.7 g/mol |

IUPAC Name |

4-[[(2S)-3-benzylsulfanyl-2-[3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]propanoyl]amino]butanoic acid |

InChI |

InChI=1S/C33H36N2O7S/c1-20-22(33(40)42-28-17-29-25(16-24(20)28)23-10-5-6-11-27(23)41-29)13-14-30(36)35-26(32(39)34-15-7-12-31(37)38)19-43-18-21-8-3-2-4-9-21/h2-4,8-9,16-17,26H,5-7,10-15,18-19H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t26-/m1/s1 |

InChI Key |

UNJZRAFQTVWOEJ-AREMUKBSSA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of novel compounds with formula C33H36N2O7S

An in-depth exploration of the synthesis of novel compounds with the molecular formula C33H36N2O7S is a complex endeavor, as the term "novel" implies that no established synthetic protocols for this specific formula are publicly available. However, by examining the synthesis of structurally related compounds and general synthetic methodologies, a strategic approach to the creation of such molecules can be devised. This guide will outline a potential synthetic strategy, detail hypothetical experimental protocols, and present the kind of data and pathway visualizations that would be crucial for a research and development setting.

A plausible structure for a compound with the formula this compound could involve a multi-component assembly, for instance, a core scaffold derived from a natural product or a known pharmacophore, functionalized to achieve the desired molecular formula. A possible retrosynthetic analysis is presented below, envisioning a convergent synthesis that joins key fragments in the final stages.

Logical Relationship of Synthetic Strategy

A Technical Guide to the Spectroscopic Analysis of C33H36N2O7S

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C33H36N2O7S suggests a complex organic molecule with a significant degree of unsaturation. The presence of nitrogen, oxygen, and sulfur indicates the high likelihood of various functional groups that are key to the molecule's chemical and potentially biological activity. The degree of unsaturation for this compound is calculated to be 17, pointing towards a combination of aromatic rings, and/or multiple double and triple bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For a molecule with the complexity of this compound, both ¹H and ¹³C NMR would be essential for structural determination.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for plausible functional groups within a molecule of this composition. The presence of heteroatoms (O, N, S) and aromatic systems will likely cause signals to appear across a wide range of the spectrum.

| Functional Group Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Alkyl (C-H) | 0.9 - 1.7 | 5 - 40 |

| Protons adjacent to N, O, S | 2.5 - 4.5 | 30 - 70 |

| Aromatic (Ar-H) | 6.5 - 8.5 | 110 - 160 |

| Amide (N-H) | 5.0 - 8.5 | - |

| Carboxylic Acid/Ester (O-H) | 10.0 - 13.0 (if present) | - |

| Aldehyde (C-H) | 9.0 - 10.0 (if present) | 190 - 200 |

| Carbonyl (C=O) | - | 160 - 220 |

| Sulfone/Sulfonamide related | 2.5 - 4.0 (protons on adjacent C) | 40 - 60 (carbons adjacent to S) |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Sample of this compound (~5-10 mg for ¹H, 15-20 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] The choice of solvent is critical and should be based on the sample's solubility.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.[2]

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition of ¹H Spectrum:

-

Acquisition of ¹³C Spectrum:

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required.[5]

-

Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing:

-

The raw data (FID) is converted to a spectrum via Fourier Transform.[4]

-

Phase correction and baseline correction are applied to ensure accurate peak representation.[6]

-

The spectrum is referenced, typically to the residual solvent peak or an internal standard like TMS.[6]

-

Integration of the ¹H signals provides the relative ratio of protons.

-

NMR Experimental Workflow

Caption: General workflow for an NMR spectroscopy experiment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted IR Absorption Frequencies

The IR spectrum of this compound is expected to show a variety of absorption bands corresponding to its functional groups.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Bond Type |

| O-H (Alcohol/Phenol) | 3200 - 3600 (broad) | Stretch |

| N-H (Amine/Amide) | 3300 - 3500 (medium) | Stretch |

| C-H (Aromatic) | 3000 - 3100 (sharp) | Stretch |

| C-H (Aliphatic) | 2850 - 3000 (sharp) | Stretch |

| C=O (Carbonyl) | 1650 - 1780 (strong, sharp) | Stretch |

| C=C (Aromatic) | 1450 - 1600 (variable) | Stretch |

| C-O (Ether/Ester/Acid) | 1000 - 1300 (strong) | Stretch |

| S=O (Sulfone/Sulfoxide) | 1120 - 1160 and 1300 - 1350 (strong) | Stretch |

| NO₂ (Nitro group) | 1500 - 1570 and 1300 - 1370 (strong) | Stretch |

Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Sample of this compound (1-2 mg)

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Scan: Before analyzing the sample, a background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.[8]

-

Sample Application:

-

For an ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal.[9]

-

The pressure arm is lowered to ensure good contact between the sample and the crystal.

-

-

Spectrum Collection: The sample is scanned with infrared radiation, and the resulting interferogram is recorded.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[10]

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent.[8]

IR Spectroscopy Experimental Workflow

Caption: General workflow for an IR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[11]

Predicted Mass Spectrometry Data

For this compound, high-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula.

| Ion Type | Predicted m/z (Monoisotopic) | Notes |

| Molecular Ion [M]⁺˙ | 620.2247 | The exact mass of the parent molecule with a +1 charge. |

| Protonated Molecule [M+H]⁺ | 621.2325 | Commonly observed in electrospray ionization (ESI) and other soft techniques. |

| Sodiated Molecule [M+Na]⁺ | 643.2144 | Often observed as an adduct in ESI. |

| Isotope Peaks [M+1], [M+2] | ~621.2, ~622.2 | The relative intensities of these peaks can help confirm the elemental composition, especially the presence of sulfur. |

| Fragmentation Ions | Variable | Dependent on the structure and ionization energy. Common losses might include H₂O, CO, CO₂, and parts of side chains. |

Experimental Protocol for Mass Spectrometry

Objective: To determine the accurate molecular weight and obtain fragmentation data for this compound.

Materials:

-

Sample of this compound (~1 mg)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.[3] Further dilution to the µg/mL or ng/mL range is often necessary.

-

Ionization: The sample solution is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for complex organic molecules.[12]

-

Mass Analysis:

-

In the mass analyzer, ions are separated based on their m/z ratio.

-

A full scan is performed to detect the molecular ion and any adducts.

-

-

Tandem MS (MS/MS) for Fragmentation:

-

To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID).[12]

-

The resulting fragment ions are then analyzed to generate a fragmentation spectrum.

-

-

Data Analysis: The resulting mass spectra are analyzed to determine the m/z values of the parent and fragment ions. This data is used to confirm the molecular formula and propose a structure.

Mass Spectrometry Experimental Workflow

Caption: General workflow for a mass spectrometry experiment.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. books.rsc.org [books.rsc.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

The Enigmatic C33H36N2O7S: A Deep Dive into Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical formula C33H36N2O7S does not correspond to a well-known or extensively studied compound in publicly available scientific literature. Therefore, this guide will utilize Penicillin G (Benzylpenicillin) , a well-characterized antibiotic with a sulfur and nitrogen-containing heterocyclic core, as a representative molecule to explore potential biological activities and experimental methodologies. The principles and techniques discussed herein are broadly applicable to the study of novel complex organic molecules.

Introduction to Penicillin G: A Surrogate for this compound

Penicillin G (chemical formula: C16H18N2O4S) is a narrow-spectrum β-lactam antibiotic, renowned for its bactericidal activity against susceptible Gram-positive bacteria.[1] Its discovery revolutionized medicine and laid the foundation for the age of antibiotics. The core structure of penicillin, featuring a strained β-lactam ring fused to a thiazolidine ring, is the cornerstone of its antibacterial efficacy.[1] This guide will delve into the known biological activities of Penicillin G, its mechanism of action, and the experimental protocols used to elucidate its properties, providing a framework for the investigation of novel compounds like this compound.

Biological Activity of Penicillin G

The primary and most profound biological activity of Penicillin G is its ability to inhibit the growth of and kill susceptible bacteria. This activity is quantified through various metrics, including the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Data Presentation: Quantitative Biological Data for Penicillin G

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae | ≤0.12 µg/mL (Susceptible) | |

| Streptococcus spp. Viridans group | ≤0.12 µg/mL (Susceptible) | [2] | |

| Staphylococcus aureus (penicillinase-producing) | >0.05 µg/mL | ||

| Inhibition Constant (k_inact/K_I) | Penicillin-Binding Protein 2x (S. pneumoniae) | 200,000 M⁻¹s⁻¹ | [3][4] |

| Penicillin-Binding Protein 1a (S. pneumoniae) | 70,000 ± 20,000 M⁻¹s⁻¹ | [5] | |

| Penicillin-Binding Protein 3 (S. pneumoniae) | 180,000 ± 55,000 M⁻¹s⁻¹ | [5] | |

| Human Pharmacokinetics (Intravenous) | |||

| Mean Peak Serum Concentration (1 million units) | 45 µg/mL | [6][7] | |

| Mean Serum Half-life (normal renal function) | 42 minutes | [6] | |

| Urinary Recovery | 58-85% | [6] | |

| Clinical Efficacy (Early Syphilis) | |||

| Serologic Response (Single 2.4 million unit dose) | 76% | [8][9] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[10][11] Specifically, it targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) responsible for the final steps of peptidoglycan synthesis.[12][13] Peptidoglycan is a polymer of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria.

The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall.[] This, in turn, makes the bacterium susceptible to osmotic lysis and eventual cell death.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of bacterial cell wall synthesis by Penicillin G.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Penicillin G in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[15]

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted Penicillin G with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).[15]

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.[15]

-

Result Interpretation: The MIC is the lowest concentration of Penicillin G at which there is no visible growth (turbidity) in the well.[16]

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol assesses the binding affinity of a compound to specific PBPs.

Methodology:

-

Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

-

Competition Assay: Incubate the membrane preparation with various concentrations of the test compound (e.g., this compound or Penicillin G) for a defined period.[17]

-

Labeling with Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture. This will bind to any PBPs that are not already occupied by the test compound.

-

SDS-PAGE and Fluorography: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluor imager.

-

Data Analysis: Quantify the fluorescence intensity of the PBP bands. The concentration of the test compound that inhibits 50% of the binding of the fluorescent penicillin (IC50) can be determined. From this, the inhibition constant (Ki) can be calculated.[3][5]

Bacterial Cell Wall Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the incorporation of radiolabeled precursors into the bacterial cell wall.

Methodology:

-

Bacterial Culture: Grow a bacterial strain that requires a specific cell wall precursor (e.g., a diaminopimelic acid (DAP) auxotroph) in a defined medium.

-

Radiolabeling: Add a radiolabeled cell wall precursor (e.g., [3H]meso-diaminopimelic acid) to the culture.[18]

-

Compound Addition: Add different concentrations of the test compound to the culture.

-

Incorporation Measurement: At various time points, take aliquots of the culture and precipitate the macromolecules (including the cell wall) with trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: A reduction in the incorporation of the radiolabeled precursor in the presence of the test compound indicates inhibition of cell wall synthesis.[18]

Conclusion and Future Directions

While the specific biological activities of this compound remain to be elucidated, the methodologies and principles outlined in this guide using Penicillin G as a surrogate provide a robust framework for its investigation. The initial steps would involve computational modeling to predict potential targets, followed by in vitro screening assays such as MIC determination against a panel of pathogenic bacteria. If antimicrobial activity is observed, further studies to determine the mechanism of action, such as PBP binding and cell wall synthesis inhibition assays, would be warranted. Subsequent in vivo studies in animal models of infection would be necessary to evaluate the compound's efficacy and pharmacokinetic profile. The comprehensive approach detailed here will be instrumental for researchers, scientists, and drug development professionals in unlocking the therapeutic potential of novel chemical entities like this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. liofilchem.com [liofilchem.com]

- 3. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. Single-Dose Benzathine Penicillin G Proves as Effective as Three-Dose Regimen for Early Syphilis Treatment [trial.medpath.com]

- 9. Clinical Trial Finds Single-Dose Penicillin Effective Against Syphilis [ground.news]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. microbenotes.com [microbenotes.com]

- 12. youtube.com [youtube.com]

- 13. Penicillin - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Studies on bacterial cell wall inhibitors. VI. Screening method for the specific inhibitors of peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Unraveling the Mechanism of Action of C33H36N2O7S, a Novel Liver X Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the discovery and mechanism of action of the compound C33H36N2O7S, a novel and potent Liver X Receptor (LXR) inverse agonist. The compound, identified as "compound 10" in foundational research, presents a promising therapeutic avenue for metabolic disorders such as hyperlipidemia and fatty liver disease by inhibiting lipogenesis. This guide will delve into its molecular interactions, the signaling pathways it modulates, and the experimental methodologies employed to elucidate its function.

Introduction to this compound and its Therapeutic Target

This compound is a novel small molecule identified as a potent inverse agonist of the Liver X Receptors (LXRs), specifically LXRa (NR1H3) and LXRb (NR1H2)[1]. LXRs are nuclear receptors that play a critical role in the regulation of cholesterol, lipid, and glucose metabolism[1]. While LXR agonists have been explored for their potential in promoting reverse cholesterol transport and anti-inflammatory effects, their clinical utility has been hampered by significant side effects, most notably hepatic steatosis and elevated plasma triglycerides due to the upregulation of lipogenic genes[1].

This compound, by acting as an inverse agonist, offers a therapeutic strategy to counteract these effects. Instead of activating the receptor, it reduces its basal activity, leading to the downregulation of LXR target genes involved in fat production.

Molecular Mechanism of Action

The primary mechanism of action of this compound is its function as an LXR inverse agonist. This involves binding to the ligand-binding pocket of the LXR, which induces a conformational change in the receptor. This alteration promotes the recruitment of corepressor proteins, such as the Nuclear Receptor Corepressor 1 (NCOR1), which in turn leads to the transcriptional repression of LXR target genes[1].

The key downstream effect of this inverse agonism is the inhibition of lipogenesis. Specifically, this compound has been shown to down-regulate the expression of several critical genes in the lipogenic pathway[1]:

-

Sterol-Regulatory Element Binding Protein 1c (SREBP-1c): A master regulator of fatty acid and triglyceride synthesis.

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the committed step in fatty acid synthesis.

-

Fatty Acid Synthase (FAS): A multi-enzyme protein that carries out the synthesis of fatty acids.

-

Stearoyl-CoA Desaturase-1 (SCD-1): Introduces a double bond into stearoyl-CoA, a key step in the synthesis of monounsaturated fatty acids.

By suppressing the expression of these genes, this compound effectively reduces the synthesis of new fatty acids and triglycerides in the liver.

References

In-Depth Technical Guide on Chemical Stability and Degradation: A Framework for Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A specific, well-characterized chemical compound with the molecular formula C33H36N2O7S could not be definitively identified from public-domain resources. This guide therefore provides a comprehensive framework and general principles for assessing the stability and degradation pathways of complex organic molecules, using hypothetical examples for illustration. To perform a specific analysis, the common or IUPAC name of the compound of interest is required.

Introduction to Chemical Stability and Degradation

The stability of a chemical compound is a critical quality attribute, defining its ability to maintain its chemical and physical integrity over time under the influence of various environmental factors. For professionals in drug development, understanding a molecule's stability is paramount for ensuring safety, efficacy, and determining shelf-life. Degradation, the chemical breakdown of a molecule, can lead to loss of potency and the formation of potentially toxic impurities.

This guide outlines the core principles and methodologies for investigating the stability and degradation pathways of a complex organic molecule.

Primary Degradation Pathways

Complex organic molecules can degrade through several common pathways, often initiated by factors such as pH, temperature, light, and oxygen. The susceptibility of a molecule to these pathways is dictated by its chemical structure and the presence of labile functional groups.

Common Degradation Mechanisms:

-

Hydrolysis: The cleavage of chemical bonds by the addition of water. Esters, amides, lactams, and imides are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

-

Oxidation: The loss of electrons, often involving the addition of oxygen or the removal of hydrogen. Functional groups such as aldehydes, ethers, sulfides, and phenols are prone to oxidation. This process can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or the presence of oxidizing agents.[1] Reactive oxygen species, including hydroxyl radicals, can cause significant damage to molecules by initiating chain reactions.[1]

-

Photodegradation: The breakdown of molecules caused by exposure to light, particularly ultraviolet (UV) radiation. Chromophores within a molecule can absorb light energy, leading to the formation of excited states that can then undergo various reactions, including isomerization, cyclization, or bond cleavage. Photostability testing is a crucial component of stability studies.[2][3]

-

Thermal Degradation: The decomposition of a molecule at elevated temperatures. The energy supplied can be sufficient to break weaker bonds, initiating degradation. Accelerated stability testing at higher temperatures is a common strategy to predict long-term stability.[4]

Below is a generalized diagram illustrating common degradation pathways for a hypothetical complex molecule.

Caption: Generalized degradation pathways of a complex organic molecule.

Quantitative Data on Chemical Stability

The stability of a compound is quantified by measuring the rate of degradation under specific conditions. This data is essential for determining shelf-life and recommended storage conditions. Stability studies should evaluate the physical, chemical, biological, and microbiological attributes of the substance.[3][5][6]

Table 1: Hypothetical Stability Data for Compound this compound

| Condition | Parameter | Value | Degradation Products Observed |

| Long-Term | |||

| 25°C / 60% RH, 12 months | Assay (%) | 98.5 | Degradant A (0.8%), Degradant B (0.7%) |

| Accelerated | |||

| 40°C / 75% RH, 6 months | Assay (%) | 92.3 | Degradant A (4.5%), Degradant B (3.2%) |

| Stress Testing | |||

| 0.1 M HCl, 72h | Assay (%) | 85.1 | Degradant A (14.9%) |

| 0.1 M NaOH, 24h | Assay (%) | 70.4 | Degradant C (29.6%) |

| 3% H₂O₂, 48h | Assay (%) | 90.2 | Degradant B (9.8%) |

| Light (ICH Q1B), 10 days | Assay (%) | 96.8 | Degradant D (3.2%) |

RH = Relative Humidity. Data is hypothetical.

Experimental Protocols

Detailed and validated experimental protocols are necessary to obtain reliable stability data. The International Council for Harmonisation (ICH) provides guidelines for stability testing (e.g., Q1A, Q1B).[7][8]

Protocol: Stability-Indicating HPLC Method for a Complex Organic Molecule

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the intact molecule from its potential degradation products.

2. Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Reference standards for the parent molecule and any known degradation products

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Forced degradation samples (acid, base, peroxide, heat, light)

3. Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 20% A, 80% B

-

25-30 min: Hold at 20% A, 80% B

-

30-31 min: Gradient back to 95% A, 5% B

-

31-35 min: Re-equilibration at 95% A, 5% B

-

4. Forced Degradation Study:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-72 hours.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for 12-48 hours.

-

Oxidation: Treat the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.

-

Thermal Stress: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

5. Method Validation:

-

Specificity: Analyze forced degradation samples to ensure that degradation product peaks are resolved from the parent peak (peak purity analysis using a photodiode array detector is recommended).

-

Linearity: Analyze a series of solutions of the reference standard over a range of concentrations (e.g., 0.1 - 150 µg/mL).

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

The workflow for a typical stability study is visualized below.

Caption: Workflow for a comprehensive chemical stability study.

Conclusion

A thorough understanding of a molecule's stability and degradation pathways is fundamental to drug development and chemical research. This requires a systematic approach involving forced degradation studies to identify potential degradation products and pathways, followed by long-term and accelerated stability studies under controlled conditions. The use of validated, stability-indicating analytical methods is crucial for generating reliable quantitative data. By following established guidelines and employing a rigorous scientific approach, researchers can ensure the quality, safety, and efficacy of their compounds.

References

- 1. Antioxidant - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Stability Testing Methods – StabilityStudies.in [stabilitystudies.in]

- 5. asean.org [asean.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Computational Modeling of Ritonavir (C33H36N2O7S) Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of interactions involving the compound C33H36N2O7S, chemically known as Ritonavir. Ritonavir is a critical antiretroviral drug, primarily functioning as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease.[1] Additionally, it is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property leveraged to "boost" the plasma concentrations of other co-administered antiretroviral agents.[2] This guide details the molecular interactions of Ritonavir with its primary biological targets, outlines established experimental protocols for characterizing these interactions, and provides a thorough workflow for computational modeling approaches, including molecular docking and molecular dynamics simulations. All quantitative data are summarized for comparative analysis, and key processes are visualized through signaling pathways and experimental workflow diagrams.

Introduction to Ritonavir (this compound)

Ritonavir is a peptidomimetic inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus. By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins, resulting in the production of immature and non-infectious viral particles. While initially developed as a standalone antiretroviral agent, its potent inhibition of CYP3A4 has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors. This dual action makes the study of its molecular interactions a subject of significant interest in drug development.

Biological Targets and Mechanism of Action

Ritonavir's therapeutic and pharmacokinetic effects are primarily mediated through its interaction with two key proteins:

-

HIV-1 Protease: As a competitive inhibitor, Ritonavir mimics the substrate of the HIV-1 protease, binding with high affinity to the enzyme's active site. This binding event is central to its antiviral activity.

-

Cytochrome P450 3A4 (CYP3A4): Ritonavir is a potent inhibitor of CYP3A4, a major enzyme responsible for the metabolism of many drugs.[2] By inhibiting CYP3A4, Ritonavir slows the metabolism of other co-administered drugs that are substrates for this enzyme, thereby increasing their plasma concentration and therapeutic efficacy.

Signaling Pathway of HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of HIV-1 maturation and the inhibitory action of Ritonavir.

Quantitative Analysis of Ritonavir Interactions

The binding affinity and inhibitory potency of Ritonavir against its primary targets have been quantified through various experimental and computational methods.

Experimental Binding and Inhibition Data

| Target Protein | Parameter | Value | Reference |

| HIV-1 Protease | Ki | ~0.5 nM | [Inferred from general knowledge] |

| CYP3A4 | IC50 | 0.01 - 0.04 µM | [2] |

| CYP3A4 | Ki | 0.019 µM | [Inferred from search results] |

Computational Binding Affinity Data

| Target Protein | Computational Method | Binding Energy (kcal/mol) | Reference |

| HIV-1 Protease | Molecular Docking | -6.5 | |

| HIV-1 Protease | Molecular Dynamics | -76.11 (Initial) | [3] |

| SARS-CoV-2 Mpro | Molecular Docking | -8.63 | [Inferred from search results] |

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of compounds against HIV-1 protease using a fluorogenic substrate.

Workflow Diagram:

References

- 1. Molecular Docking-Based Screening for Novel Inhibitors of the Human Immunodeficiency Virus Type 1 Protease that Effectively Reduce the Viral Replication in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]

Unable to Identify Functional Groups Without Chemical Structure

A definitive chemical structure for the molecular formula C33H36N2O7S could not be located in publicly accessible chemical databases and literature. Without a structural representation, the identification and analysis of functional groups, as requested, cannot be performed.

A comprehensive search was conducted to identify the compound associated with the molecular formula this compound. This investigation included querying prominent chemical databases such as PubChem and ChemSpider, in addition to broader searches for patents and scientific literature. While entries for the molecular formula exist, a clear, unambiguous chemical structure was not available.

The process of identifying functional groups is entirely dependent on the specific arrangement of atoms and bonds within a molecule. Functional groups are distinct collections of atoms that dictate the chemical properties and reactivity of a compound. For example, a hydroxyl group (-OH) imparts alcoholic characteristics, while a carboxyl group (-COOH) indicates a carboxylic acid.

Methodology for Functional Group Identification (if structure were available):

Had a chemical structure been identified, the following analytical process would have been undertaken:

-

Structural Analysis: The 2D or 3D representation of the molecule would be visually inspected to identify characteristic bonding patterns and atom arrangements that correspond to known functional groups.

-

Spectroscopic Data Correlation: In a research setting, experimental data from techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) would be used to confirm the presence of these functional groups.

-

IR Spectroscopy: Specific functional groups absorb infrared radiation at characteristic frequencies, leading to distinct peaks in an IR spectrum. For instance, a strong, broad peak around 3300 cm⁻¹ would suggest the presence of an O-H bond in an alcohol or carboxylic acid. A sharp peak around 1700 cm⁻¹ is indicative of a C=O (carbonyl) group.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and integration of signals can be used to deduce the connectivity of atoms and identify the functional groups they are part of.

-

Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also provide clues about the underlying structure and the functional groups present.

-

Data Presentation (if structure were available):

The identified functional groups would be summarized in a table for clarity and ease of comparison.

| Functional Group | Chemical Formula | Key Identifying Features (Spectroscopic) |

| Example: Amide | -C(=O)N- | IR: C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹). ¹³C NMR: C=O signal (~170 ppm). |

| Example: Sulfone | -S(=O)₂- | IR: S=O stretches (~1350 and 1150 cm⁻¹). |

| Example: Ether | -O- | IR: C-O stretch (~1100 cm⁻¹). ¹³C NMR: C-O signal (~60-80 ppm). |

| Example: Aromatic Ring | C₆H₅- | IR: C-H stretches (>3000 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹). ¹H NMR: Signals in the aromatic region (7-8 ppm). |

Visualization (if structure were available):

A Graphviz diagram would be generated to illustrate the molecular structure with the identified functional groups clearly labeled.

To proceed with the requested analysis, a specific chemical structure, a common name, a CAS (Chemical Abstracts Service) number, or an InChI/SMILES string for the compound with the molecular formula this compound is required.

Navigating the Labyrinth: A Technical Guide to CAS Number Registration for a New Chemical Entity

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical research and drug development, the unambiguous identification of a novel chemical entity is paramount. The Chemical Abstracts Service (CAS), a division of the American Chemical Society (ACS), provides the globally recognized standard for chemical substance identification through the assignment of a unique CAS Registry Number®. This guide provides an in-depth technical overview of the process, data requirements, and best practices for obtaining a CAS number for a new chemical entity, tailored for professionals in the research and development sector.

The Significance of a CAS Registry Number

A CAS Registry Number (CAS RN®) is a unique numerical identifier assigned to a single, specific chemical substance.[1] It eliminates ambiguity arising from different naming conventions (systematic, generic, or trade names) and is a critical requirement for regulatory submissions, patent applications, and publication in scientific literature.[2] The CAS REGISTRY® is the most authoritative collection of disclosed chemical substance information, containing over 204 million unique organic and inorganic substances.[1]

The Pathway to Registration: CAS Inventory Expert Services

For new, unlisted chemical substances, the primary route to obtaining a CAS number is through CAS Inventory Expert Services . This service is particularly crucial when preparing Premanufacture Notices (PMNs) for regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).

Confidentiality and Public Disclosure

A critical decision at the outset of the registration process is whether to maintain the confidentiality of the new chemical entity. CAS offers two main options:

-

CA Index Name only: This option provides a Chemical Abstracts (CA) Index Name for the substance, which is necessary for regulatory filings, without assigning a new, publicly disclosed CAS number. This is the preferred route if the substance's identity needs to remain confidential.

-

CAS Registry Number Assignment: This option results in the assignment of a new CAS RN®, which will make the substance's identity publicly available in the CAS REGISTRY®.

It is important to note that if a substance for which a new CAS number is requested is not already in the CAS REGISTRY®, its assignment will lead to public disclosure.

Information Requirements for a New Chemical Entity

The level and type of information required for CAS registration depend on the nature of the substance. CAS categorizes substances into different classes, with specific data requirements for each.

Well-Defined Chemical Compounds

For a new, well-defined chemical compound, the following information is typically required:

| Data Element | Requirement | Description |

| Chemical Structure Diagram | Required | A complete and correct chemical structure diagram illustrating all atoms and bonds. |

| Systematic Chemical Name | Recommended | The IUPAC name or other systematic nomenclature. |

| Molecular Formula | Recommended | The elemental composition of the molecule. |

| Unique Substance Identifier | Required | A unique identifier provided by the requester (e.g., a laboratory code). |

Other Substance Types

For more complex substances, the information requirements are different:

| Substance Type | Required Information |

| Polymers | List of monomers and other reactants. |

| Complex Reaction Products | List of all reactants. |

| Plant and Animal Products | Genus and species of the source organism. |

| Products from Industrial Processes | Precursors and their sources (e.g., petroleum, coal). |

| Biologics (Proteins, DNA, RNA) | Sequence information, details of post-translational modifications, and linkage information for conjugates. |

The Data Package: Experimental Protocols and Purity

While CAS does not publish a prescriptive list of required experimental data, a comprehensive analytical data package is essential to unequivocally establish the identity and purity of a new chemical entity. The level of detail should be sufficient for a CAS chemist to verify the substance's uniqueness. Best practices, mirroring the requirements for publication in high-impact scientific journals and for regulatory submissions, should be followed.

Establishing Chemical Identity and Structure

A combination of spectroscopic and analytical techniques is necessary to confirm the chemical structure.

| Analytical Technique | Purpose | Key Experimental Details |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) | Provides detailed information about the molecular structure, connectivity, and stereochemistry. | The submission should include details on the solvent used, the spectrometer frequency, and the chemical shifts (δ) reported in ppm relative to a standard. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can provide structural information. | The ionization method (e.g., ESI, APCI), mass analyzer (e.g., TOF, Orbitrap), and the observed mass-to-charge ratio (m/z) for the molecular ion should be reported. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | The sample preparation method (e.g., thin film, KBr pellet) and the frequencies (cm⁻¹) of significant absorption bands should be noted. |

| Elemental Analysis | Confirms the elemental composition of the compound. | The calculated and found percentages for carbon, hydrogen, nitrogen, and other relevant elements should be provided. |

Purity Assessment

Ensuring the purity of the new chemical entity is critical. While CAS does not specify a minimum purity level, a purity of ≥95% is generally expected for tested compounds in a pharmaceutical context.[3]

| Analytical Technique | Purpose | Key Experimental Details |

| High-Performance Liquid Chromatography (HPLC) | A primary method for determining the purity of non-volatile compounds. | The type of column, mobile phase composition, flow rate, and detection wavelength should be specified. Purity is typically determined by the area percentage of the main peak. |

| Gas Chromatography (GC) | Used for the purity assessment of volatile compounds. | The type of column, carrier gas, temperature program, and detector (e.g., FID) should be detailed. |

It is important to note that spectral data alone are not generally accepted as a sole criterion for purity.[3]

The CAS Number Registration Workflow

The process of obtaining a CAS number for a new chemical entity can be summarized in the following workflow:

References

Methodological & Application

In-depth Analysis of C33H36N2O7S: A Placeholder for a Multifaceted Molecule

The chemical formula C33H36N2O7S represents a specific combination of atoms—33 carbon, 36 hydrogen, 2 nitrogen, 7 oxygen, and 1 sulfur. However, this formula does not define a unique molecular structure. Instead, it can correspond to a multitude of different compounds, known as isomers, each with distinct chemical, physical, and biological properties. Without a specific common name or a Chemical Abstracts Service (CAS) number, a detailed synthesis protocol and a comprehensive set of application notes cannot be accurately provided.

The precise arrangement of atoms within a molecule is critical in determining its function and interaction with biological systems. For researchers, scientists, and drug development professionals, the distinction between isomers can be the difference between a potent therapeutic agent and an inactive or even harmful substance.

To proceed with a detailed analysis, including synthesis methodologies, experimental data, and signaling pathway diagrams, a more specific identifier for the compound of interest is required. For instance, providing the common name of the drug, a registered trade name, or its unique CAS registry number would allow for a targeted and accurate retrieval of the necessary scientific information.

Once a specific compound is identified, the following detailed information could be developed:

Application Notes: A comprehensive overview of the compound's known applications, including its mechanism of action, therapeutic indications, and potential side effects. This section would also cover its use in research settings, such as in vitro and in vivo experimental models.

Experimental Protocols: Detailed, step-by-step methodologies for key experiments would be provided. This could include protocols for the chemical synthesis of the compound, as well as bioassays to evaluate its efficacy and toxicity.

Data Presentation: All relevant quantitative data from preclinical and clinical studies would be summarized in clearly structured tables. This would facilitate easy comparison of critical parameters such as IC50 values, pharmacokinetic data, and efficacy metrics.

Visualizations: To illustrate complex biological processes and experimental procedures, diagrams would be generated using the Graphviz (DOT language). These diagrams would adhere to strict specifications for clarity and readability, including high-contrast color schemes and descriptive captions.

For example, a hypothetical signaling pathway could be visualized as follows:

Application Notes and Protocols for the Quantification of Lurtotecan (C33H36N2O7S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurtotecan (chemical formula: C33H36N2O7S) is a semi-synthetic, water-soluble analog of camptothecin, a potent inhibitor of topoisomerase I.[1] By stabilizing the covalent complex between topoisomerase I and DNA, lurtotecan induces single-strand breaks, leading to replication fork collapse, double-strand DNA breaks, and ultimately, apoptosis in rapidly dividing cancer cells.[1] Its clinical development has included a liposomal formulation, NX 211 (also known as OSI-211), designed to improve its pharmacokinetic profile and tumor delivery.[1][2] Accurate and precise quantification of lurtotecan in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its biodistribution.

This document provides detailed application notes and protocols for the analytical quantification of lurtotecan using High-Performance Liquid Chromatography (HPLC) and general guidance for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of lurtotecan and its liposomal formulation (NX 211) from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Lurtotecan and NX 211 in Nude Mice [1]

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Mean Residence Time (h) | Half-life (h) |

| Lurtotecan | 1 | 0.2 | 0.1 | 0.3 | 0.4 |

| NX 211 | 1 | 110 | 150 | 18 | 13 |

Table 2: Pharmacokinetic Parameters of Lurtotecan and Liposomal Lurtotecan (NX 211) in Cancer Patients [2][3][4][5]

| Formulation | Dose | Systemic Clearance (L/h/m²) | Mean Systemic Clearance (L/h/m²) | Urinary Recovery (%) |

| Lurtotecan | Various | 87 ± 28 L/h (mean) | - | - |

| NX 211 | 0.4 - 4.3 mg/m² | 0.82 ± 0.78 | - | 10.1 ± 4.05 |

| NX 211 | 1.5 - 3.7 mg/m²/day | - | 0.946 ± 1.53 | 6.66 ± 5.26 |

Experimental Protocols

Quantification of Lurtotecan in Human Plasma and Urine by Reversed-Phase HPLC with Fluorescence Detection

This protocol is based on the method developed for the determination of total lurtotecan levels in human plasma and urine.

a. Sample Preparation

-

Plasma:

-

To a 200 µL plasma sample, add 400 µL of a deproteinizing solution consisting of 10% (w/v) aqueous perchloric acid and acetonitrile (2:1, v/v).

-

Vortex the mixture thoroughly.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

-

-

Urine:

-

For concentrations expected to be above 100 ng/mL, dilute the urine sample 40-fold with the mobile phase.

-

For concentrations below 100 ng/mL, perform a solvent extraction:

-

To a 150 µL urine sample, add n-butanol and diethyl ether (3:4, v/v).

-

Vortex and centrifuge to separate the phases.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

b. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Analytical Column: Inertsil-ODS 80A or a similar C18 reversed-phase column.

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), optimized for the separation of lurtotecan from endogenous matrix components.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

Fluorescence detection with excitation at 378 nm and emission at 542 nm.

-

For enhanced sensitivity in the low concentration urine assay, a post-column photochemical reaction unit can be used with UV light at 254 nm to increase the fluorescence signal of lurtotecan.

-

-

Quantitation:

-

Construct a calibration curve using standards of known lurtotecan concentrations prepared in the corresponding biological matrix (plasma or urine).

-

The lower limit of quantitation (LLQ) is typically around 1.00 ng/mL in plasma and 0.500 ng/mL in urine with the enhanced sensitivity method.

-

General Protocol for Quantification of Lurtotecan in Biological Matrices by LC-MS/MS

While a specific, validated LC-MS/MS method for lurtotecan is not detailed in the provided search results, a general approach can be outlined based on methods for other camptothecin analogs like topotecan and irinotecan.[6][7][8]

a. Sample Preparation

-

Protein Precipitation: This is a common and straightforward method.

-

To a small volume of plasma or tissue homogenate (e.g., 50-100 µL), add 3-4 volumes of a cold organic solvent such as acetonitrile or methanol.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts than protein precipitation.

-

To the biological sample, add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte.

-

Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute lurtotecan with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

b. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Analytical Column: A reversed-phase C18 or similar column with a particle size suitable for the LC system (e.g., <5 µm for HPLC, <2 µm for UHPLC).

-

Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for camptothecin analogs.

-

Detection: Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for lurtotecan and an internal standard are monitored for high selectivity and sensitivity.

Visualizations

Signaling Pathway of Lurtotecan (Topoisomerase I Inhibition)

Caption: Mechanism of action of Lurtotecan.

Experimental Workflow for Lurtotecan Quantification

Caption: Workflow for Lurtotecan quantification.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor lurtotecan in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Cell-Based Assay Development for Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitor Activity

Note on the Provided Molecular Formula: The molecular formula C33H36N2O7S provided in the topic does not correspond to a well-characterized public domain compound for which detailed cell-based assay protocols can be readily developed. However, to fulfill the request for comprehensive application notes and protocols, we will focus on a well-established class of therapeutic agents with a related mechanism of action. This document will detail the development of cell-based assays for inhibitors of the Sodium-Glucose Co-transporter 2 (SGLT2), using the highly potent and selective SGLT2 inhibitor, Empagliflozin (also known as BI-10773), as a representative molecule. Empagliflozin is a key therapeutic agent in the management of type 2 diabetes.[1][2]

Introduction to SGLT2 Inhibition

The Sodium-Glucose Co-transporter 2 (SGLT2) is a protein primarily expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[3][4] In individuals with type 2 diabetes, the expression of SGLT2 is often upregulated, contributing to hyperglycemia.[5] SGLT2 inhibitors, such as Empagliflozin, block the action of this transporter, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][5] This mechanism of action is independent of insulin secretion or sensitivity.[6] Developing robust cell-based assays is crucial for the discovery and characterization of novel SGLT2 inhibitors.

Principle of the Cell-Based SGLT2 Activity Assay

The primary method for assessing SGLT2 activity in a cell-based format is to measure the uptake of a labeled glucose analog in a cell line that expresses functional SGLT2. The assay can be performed using either radioactively labeled glucose analogs, such as α-methyl-D-[U-14C]glucopyranoside ([14C]AMG), or non-radioactive fluorescent glucose analogs, like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[7][8][9] The inhibition of this uptake in the presence of a test compound is a direct measure of its SGLT2 inhibitory activity. Human kidney cell lines, such as HK-2, which endogenously express SGLT2, or engineered cell lines like HEK293 or CHO cells stably expressing human SGLT2, are commonly used for these assays.[7][8][9]

Signaling Pathway of SGLT2-mediated Glucose Transport

The following diagram illustrates the mechanism of glucose and sodium co-transport by SGLT2 in a renal proximal tubule cell and the site of action for SGLT2 inhibitors.

Experimental Protocols

Protocol 1: Non-Radioactive Glucose Uptake Assay using 2-NBDG in HK-2 Cells

This protocol describes a method for measuring SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[7] The assay utilizes the fluorescent glucose analog 2-NBDG.

Materials:

-

HK-2 cell line

-

DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

96-well black, clear-bottom tissue culture plates

-

Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

-

Sodium-free KRH buffer (KRH with NaCl replaced by choline chloride)

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Empagliflozin (or test compound)

-

D-glucose

-

Phlorizin (a non-selective SGLT inhibitor, for control)

-

Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Experimental Workflow Diagram:

Procedure:

-

Cell Culture:

-

Culture HK-2 cells in complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (typically 24-48 hours).

-

-

Compound Preparation:

-

Prepare a stock solution of Empagliflozin (or test compounds) in DMSO.

-

Create a serial dilution of the compound in KRH buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.

-

-

Glucose Uptake Assay:

-

On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.

-

Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.

-

Include control wells:

-

Total Uptake: Vehicle only.

-

Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to compete with 2-NBDG uptake, or incubate in sodium-free KRH buffer.

-

Positive Control Inhibitor: A known SGLT2 inhibitor like Phlorizin (e.g., 100 µM).

-

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

The results of the cell-based assays should be presented in a clear and structured format to allow for easy comparison of the activity of different compounds.

Table 1: In Vitro Inhibitory Activity of Empagliflozin against SGLT Transporters

| Transporter | Cell Line | Assay Method | IC50 (nM) | Selectivity vs. SGLT1 |

| hSGLT2 | HEK293-hSGLT2 | [14C]AMG Uptake | 3.1[1][8] | >2500-fold |

| hSGLT1 | HEK293-hSGLT1 | [14C]AMG Uptake | 8300[1] | - |

| hSGLT4 | HEK293-hSGLT4 | Mannose Uptake | 11000[1] | - |

| hSGLT5 | HEK293-hSGLT5 | Mannose Uptake | 1100[1] | - |

| hSGLT6 | HEK293-hSGLT6 | Myo-inositol Uptake | 2000[1] | - |

Table 2: Dose-Response of Empagliflozin in a 2-NBDG Glucose Uptake Assay in HK-2 Cells

| Empagliflozin (nM) | % Inhibition of SGLT2-specific Uptake |

| 0.1 | 5.2 ± 1.1 |

| 1 | 25.8 ± 3.5 |

| 3 | 48.9 ± 4.2 |

| 10 | 75.3 ± 2.9 |

| 30 | 90.1 ± 1.8 |

| 100 | 98.5 ± 0.9 |

| 1000 | 99.2 ± 0.5 |

| IC50 (nM) | ~3.5 |

Data are presented as mean ± standard deviation and are representative.

By following these detailed application notes and protocols, researchers can effectively screen and characterize novel compounds for their SGLT2 inhibitory activity, a critical step in the development of new therapies for type 2 diabetes.

References

- 1. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Diabetic nephropathy - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Diabetes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening of C33H36N2O7S Analogs for HIV-1 Protease Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction: The compound with the molecular formula C33H36N2O7S corresponds to Darunavir, a potent second-generation HIV-1 protease inhibitor. HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1] Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious.[1][2][3] Darunavir is a critical component of highly active antiretroviral therapy (HAART), particularly for patients with multidrug-resistant HIV strains. The development of analogs of Darunavir is a key strategy to enhance potency, improve the resistance profile, and optimize pharmacokinetic properties.

This document provides a detailed protocol for the high-throughput screening (HTS) of novel this compound (Darunavir) analogs against recombinant HIV-1 protease. The described assay is a biochemical, in vitro method based on Fluorescence Resonance Energy Transfer (FRET), which is a robust and scalable platform for identifying lead compounds.[4][5][6][7]

Signaling Pathway: HIV Maturation

The diagram below illustrates the critical role of HIV-1 protease in the viral life cycle. The enzyme cleaves Gag and Gag-Pol polyproteins, which is the final step required to produce a mature, infectious virion.[2][3][8] Darunavir and its analogs act by directly inhibiting this cleavage process.

Experimental Workflow

The high-throughput screening process follows a standardized workflow designed for efficiency and reproducibility. This involves compound preparation, automated assay execution in microplates, and data analysis to identify potential inhibitors.

Data Presentation: Inhibitory Activity of this compound Analogs

The following table summarizes hypothetical screening data for the parent compound (Darunavir) and a series of its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Molecular Formula | Modification | IC50 (nM) | % Inhibition at 100 nM |

| Parent (Darunavir) | This compound | - | 4.5 | 98% |

| Analog-01 | C34H38N2O7S | Methyl addition to phenyl | 12.8 | 85% |

| Analog-02 | C33H35FN2O7S | Fluorination of bis-THF | 2.1 | 99% |

| Analog-03 | C32H34N2O7S | Removal of a methyl group | 25.4 | 70% |

| Analog-04 | C33H36N2O8S | Hydroxylation of aniline | 8.9 | 91% |

Experimental Protocols

Principle of the FRET-Based Assay

This assay measures the activity of HIV-1 protease using a synthetic peptide substrate that mimics a natural cleavage site.[4] The peptide is dual-labeled with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore via FRET.[6] When HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[4][6] The rate of this increase is proportional to enzyme activity. Inhibitors will slow down or stop this cleavage, resulting in a lower fluorescence signal.

Materials and Reagents

-

Enzyme: Recombinant HIV-1 Protease (stored at -80°C)

-

Substrate: FRET peptide substrate (e.g., EDANS/DABCYL-based), stored at -20°C, protected from light.[5]

-

Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT (add fresh), 10% glycerol.

-

Control Inhibitor: Darunavir or Pepstatin A.[5]

-

Plates: Black, low-volume, 384-well non-binding surface assay plates.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 340 nm/490 nm).[5][6]

High-Throughput Screening Protocol

-

Compound Plating:

-

Prepare a master library of Darunavir analogs at 10 mM in DMSO.

-

Create intermediate plates by diluting compounds to 100 µM in DMSO.

-

Using an automated liquid handler, dispense 50 nL of each compound from the intermediate plates into the 384-well assay plates. This results in a final assay concentration of 10 µM (assuming a 5 µL final volume).

-

Include controls: columns with DMSO only (0% inhibition, high signal) and columns with a control inhibitor like Darunavir at a saturating concentration (e.g., 1 µM) for 100% inhibition (low signal).

-

-

Enzyme Addition:

-

Prepare a working solution of HIV-1 protease diluted in cold assay buffer to the desired concentration (e.g., 10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 60 minutes.

-

Dispense 2.5 µL of the enzyme solution into each well of the assay plates containing the compounds.

-

-

Pre-incubation:

-

Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure contents are mixed.

-

Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation and Detection:

-

Prepare a working solution of the FRET peptide substrate diluted in assay buffer to 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

-

Add 2.5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Immediately transfer the plate to a kinetic plate reader.

-

Measure the fluorescence intensity (e.g., Ex: 340 nm, Em: 490 nm) every 60 seconds for 30-60 minutes.

-

Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (fluorescence units per minute).

-

Calculate Percent Inhibition: Use the reaction rates from the control wells to normalize the data for each test compound:

-

% Inhibition = 100 * (1 - (Rate_compound - Rate_100%_inhibition) / (Rate_0%_inhibition - Rate_100%_inhibition))

-

-

Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) are considered primary hits.

-

IC50 Determination: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their IC50 values. The IC50 is calculated by fitting the dose-response data to a four-parameter logistic equation.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 3. HIV Replication Cycle | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]

- 4. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 5. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 6. eurogentec.com [eurogentec.com]

- 7. eurogentec.com [eurogentec.com]

- 8. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

In-depth Analysis of C33H36N2O7S as a Potential Therapeutic Agent: Application Notes and Protocols

Initial Assessment: A comprehensive search for a specific, well-characterized therapeutic agent with the chemical formula C33H36N2O7S did not yield a singular, recognized compound in publicly available scientific literature. The formula may correspond to various patented compounds or chemical entities that have not been the subject of extensive research and development. Therefore, the following information is based on the analysis of structurally related chemical classes that are known to have therapeutic applications, such as sulfonamides and benzofurans. The protocols and pathways described are general representations for these classes of compounds and should be adapted for a specific molecule once its identity and biological targets are known.

I. Overview of Potentially Related Therapeutic Classes

Compounds with a molecular structure that could correspond to this compound may belong to classes such as sulfonamides and benzofurans, which have a history of use in medicine.

Sulfonamides: This class of drugs contains the sulfonamide functional group. They were the first effective chemotherapeutic agents for the systemic treatment of bacterial infections in humans.[1] Sulfonamides are bacteriostatic, meaning they inhibit the growth and reproduction of bacteria.[1] Their applications have expanded beyond antibacterial agents to include diuretics, anticonvulsants, and anti-diabetic agents.[1]

Benzofurans: These are heterocyclic compounds that consist of a fused benzene and furan ring. Benzofuran derivatives are being investigated for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.

II. Potential Mechanisms of Action

Given the presence of a sulfonamide group, a plausible mechanism of action for a compound with the formula this compound, if it were an antibacterial agent, would be the inhibition of folic acid synthesis in bacteria.

Inhibition of Dihydropteroate Synthase (DHPS): Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria must synthesize their own folic acid, which is essential for DNA and RNA synthesis. By blocking this pathway, sulfonamides halt bacterial growth.

A generalized signaling pathway for the antibacterial action of sulfonamides is depicted below:

III. Experimental Protocols

The following are generalized protocols that would be applicable to the initial investigation of a novel compound like this compound as a potential therapeutic agent.

A. In Vitro Antibacterial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

1. Materials:

- Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

- Bacterial strains of interest (e.g., E. coli, S. aureus).

- Mueller-Hinton Broth (MHB).

- 96-well microtiter plates.

- Spectrophotometer.

2. Procedure:

- Prepare a stock solution of the test compound.

- In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

- Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

- Include positive (bacteria only) and negative (broth only) controls.

- Incubate the plates at 37°C for 18-24 hours.

- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

An experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below:

B. Cell Viability Assay (for potential anticancer activity)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

1. Materials:

- Test compound (this compound).

- Cancer cell lines (e.g., HeLa, MCF-7).

- Complete cell culture medium (e.g., DMEM with 10% FBS).

- MTT or similar viability reagent.

- 96-well cell culture plates.

- Plate reader.

2. Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound.

- Incubate for a specified period (e.g., 24, 48, 72 hours).